(3-chloro-1-benzothiophen-2-yl)(7-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)methanone
Description
This compound features a benzothiophene scaffold substituted with a chlorine atom at position 3 and a 7-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline moiety connected via a methanone bridge. The benzothiophene core contributes to aromatic stacking interactions, while the chlorine atom enhances electrophilic reactivity and steric bulk. The dihydroquinoline component includes methoxy and methyl groups, which influence lipophilicity and metabolic stability.
Properties
Molecular Formula |
C22H22ClNO2S |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)-(7-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)methanone |
InChI |
InChI=1S/C22H22ClNO2S/c1-13-12-22(2,3)24(17-11-14(26-4)9-10-15(13)17)21(25)20-19(23)16-7-5-6-8-18(16)27-20/h5-11,13H,12H2,1-4H3 |
InChI Key |
SWYXHXRTSUJZDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=CC(=C2)OC)C(=O)C3=C(C4=CC=CC=C4S3)Cl)(C)C |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 443.8 g/mol. The structure features a benzothiophene moiety and a quinoline derivative, which are known to exhibit various biological activities.
Anticancer Properties
Research indicates that compounds with similar structural features often exhibit anticancer properties. For instance, studies have shown that derivatives of benzothiophene and quinoline can inhibit cell proliferation in various cancer cell lines. The mechanism typically involves the induction of apoptosis and the inhibition of key signaling pathways related to cell survival and proliferation.
Antimicrobial Activity
Compounds containing benzothiophene and quinoline rings have been reported to possess antimicrobial properties. For example, studies have demonstrated that related compounds can effectively inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. The exact mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of the compound is also noteworthy. Similar compounds have been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases. This effect could be mediated through the modulation of NF-kB signaling pathways.
Study 1: Anticancer Activity in Human Cell Lines
A study investigated the effects of a related compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent anticancer activity. The study concluded that the compound induced apoptosis through caspase activation pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| HCT-116 | 12 | Cell cycle arrest at G1 phase |
Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial efficacy of related compounds against various pathogens. The compound displayed minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against tested bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 8 |
Research Findings
Recent findings suggest that the biological activities of this compound may be attributed to its ability to interact with specific molecular targets involved in disease progression. For example, studies have indicated that similar compounds can inhibit enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for DNA synthesis in rapidly dividing cells.
Mechanistic Insights
The compound's interaction with these enzymes suggests a multitargeted approach in its pharmacological action, which could lead to enhanced efficacy against resistant strains or tumor cells. Furthermore, structural modifications to enhance its solubility and bioavailability are ongoing areas of research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Physicochemical Differences
The table below compares the target compound with two analogs:
*Estimated based on structural analysis; exact data unavailable in evidence.
Structural Implications
- Compound 18g , with a hydroxy group, likely has lower logP, favoring solubility but faster metabolic clearance.
- Electrophilic Reactivity: The 3-chloro substituent on benzothiophene may facilitate covalent interactions with biological targets, a feature shared with the dihydroisoquinoline analog .
Bioactivity Context
While direct bioactivity data for the target compound are absent, highlights that structurally related ferroptosis-inducing compounds (FINs) exhibit selective toxicity in oral squamous cell carcinoma (OSCC) cells over normal cells . Compound 18g , with a hydroxy group, may exhibit distinct mechanisms, such as hydrogen bonding with targets like kinases or DNA.
Research Findings and Gaps
- Pharmacokinetics: The target compound’s high logP (~5.5) suggests favorable blood-brain barrier penetration but raises concerns about hepatotoxicity. Comparative studies with the dihydroisoquinoline analog (logP 4.925) are needed to validate this hypothesis.
- Synthetic Accessibility: The trimethyl and methoxy groups on the quinoline ring may complicate synthesis compared to simpler analogs, necessitating optimized routes for scalability.
- Therapeutic Potential: ’s findings on FIN selectivity provide a rationale for testing the target compound in OSCC models. Its structural complexity may offer improved selectivity over existing FINs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
